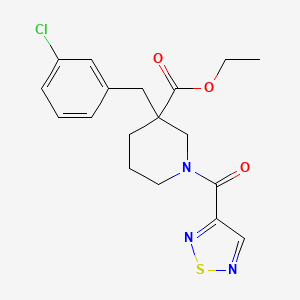![molecular formula C18H20N2O2 B6117973 N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6117973.png)
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. DMOG is a member of the family of α-ketoglutarate (α-KG) analogs, which have been shown to modulate the activity of a range of enzymes that use α-KG as a cofactor.
Wirkmechanismus
DMOG works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which normally catalyze the hydroxylation of HIF-1α at specific proline residues. This hydroxylation marks HIF-1α for degradation by the proteasome, leading to reduced HIF activity. By inhibiting PHD activity, DMOG prevents HIF-1α hydroxylation and stabilizes the protein, leading to increased HIF activity.
Biochemical and Physiological Effects:
In addition to its effects on HIF pathways, DMOG has been shown to have a range of other biochemical and physiological effects. For example, DMOG has been shown to inhibit the activity of histone demethylases, leading to increased histone methylation and altered gene expression. DMOG has also been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMOG is its specificity for PHD enzymes, which allows for targeted modulation of HIF pathways without affecting other cellular processes. Additionally, DMOG has been shown to be effective in a range of cell types and animal models, suggesting broad applicability. However, DMOG is not without limitations. For example, DMOG has a relatively short half-life in vivo, which may limit its effectiveness in certain contexts. Additionally, DMOG may have off-target effects on other enzymes that use α-KG as a cofactor, which could complicate interpretation of results.
Zukünftige Richtungen
There are a range of potential future directions for research on DMOG and α-KG analogs more broadly. One area of interest is the development of more potent and selective PHD inhibitors, which could have improved efficacy and reduced off-target effects. Another area of interest is the investigation of the effects of DMOG on other cellular pathways beyond HIF, which could reveal new therapeutic targets. Finally, there is interest in the development of DMOG-based therapies for a range of diseases, including cancer and ischemic injury, which could have significant clinical impact.
Synthesemethoden
DMOG can be synthesized using a variety of methods, including the reaction of N-(3,4-dimethylphenyl)ethylenediamine with benzoyl chloride in the presence of triethylamine. The resulting product can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
DMOG has been extensively studied for its effects on hypoxia-inducible factor (HIF) pathways, which play a critical role in cellular adaptation to low oxygen levels. DMOG has been shown to stabilize HIF-1α, the regulatory subunit of the HIF complex, leading to increased expression of downstream target genes. This effect has been observed in a range of cell types and has potential applications in a variety of disease contexts, including cancer and ischemic injury.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-16(11-13(12)2)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMXBYLZXEMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6117915.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6117920.png)
![[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117926.png)
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)
![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)

![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
